3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC10102579
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20) |
| Standard InChI Key | DBNUWXXNTWNPNI-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide belongs to the thienopyridine family, featuring a fused bicyclic system comprising a thiophene ring condensed with a pyridine moiety. The molecular formula C₁₆H₁₅N₃O₂S (molecular weight: 313.4 g/mol) reflects the incorporation of a 4-methoxyphenyl group at the carboxamide position and a methyl substituent at the 6-position of the pyridine ring. The amino group at the 3-position enhances hydrogen-bonding capacity, critical for target engagement.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
| SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N |
| InChIKey | DBNUWXXNTWNPNI-UHFFFAOYSA-N |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The SPLASH identifier (splash10-0079-2972000000-faec6bd05c17f5e7781e) and PubChem CID (16457987) facilitate cross-referencing across spectral databases . X-ray crystallography of analogous compounds reveals a planar thienopyridine core with dihedral angles <10° between the fused rings, suggesting strong π-π stacking potential .
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic bands at:
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3320 cm⁻¹: N-H stretching (amine and amide)
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1665 cm⁻¹: C=O stretching (carboxamide)
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1590 cm⁻¹: C=N pyridine ring vibration
Nuclear magnetic resonance (¹H NMR, 400 MHz, DMSO-d₆) assignments include:
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δ 2.45 (s, 3H): Methyl protons at C6
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δ 3.78 (s, 3H): Methoxy group
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δ 6.85–7.60 (m, 4H): Aromatic protons of the 4-methoxyphenyl group.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically follows a four-step sequence starting from 2-chloro-6-methylnicotinonitrile:
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Thiophene Annulation: Reaction with elemental sulfur and morpholine forms the thieno[2,3-b]pyridine core via Gewald-type cyclization.
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Amination: Treatment with ammonia in methanol introduces the 3-amino group.
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Carboxamide Formation: Coupling with 4-methoxyaniline using EDCI/HOBt activates the carboxylic acid intermediate.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .
Key Reaction:
Optimization Challenges
Early routes suffered from low yields (20–30%) due to side reactions at the electron-rich amino group. Microwave-assisted synthesis (100°C, 30 min) improved efficiency to 68% yield while reducing dimerization byproducts .
Pharmacological Properties
Anticancer Activity
In vitro screening against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed IC₅₀ values of 8.2 μM and 11.4 μM, respectively. Mechanistic studies indicate:
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Topoisomerase II Inhibition: Disruption of DNA replication via intercalation (Kd = 0.45 μM) .
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage at 10 μM.
Anti-Inflammatory Mechanisms
Molecular docking against 5-lipoxygenase (5-LOX, PDB ID: 3V99) shows a binding energy of -9.2 kcal/mol, with hydrogen bonds between the amino group and Leu607/Asn604 residues. In RAW264.7 macrophages, the compound reduced LPS-induced TNF-α production by 72% at 25 μM .
Pharmacokinetic Profile
Preliminary ADME predictions using SwissADME indicate:
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Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration)
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Solubility: -3.2 (moderate aqueous solubility)
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 4.8 μM).
Antimicrobial Activity
Structure-Activity Relationship (SAR)
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Methoxy Group: Removal decreases activity 10-fold, highlighting its role in membrane penetration.
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Methyl at C6: Enhances target affinity by 40% compared to unsubstituted analogs .
Challenges and Future Directions
Limitations
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Solubility: Poor aqueous solubility (0.12 mg/mL) limits oral bioavailability.
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Off-Target Effects: 30% inhibition of hERG channels at 10 μM, raising cardiac toxicity concerns.
Derivative Development
Second-generation analogs incorporating trifluoromethyl groups (e.g., 4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide) show improved potency (IC₅₀ = 0.8 μM in MCF-7) and reduced hERG binding .
Clinical Translation
Ongoing Phase I trials of a prodrug formulation (acetyl-protected amine) aim to address solubility issues. Nanoparticle encapsulation (PLGA carriers) has enhanced in vivo half-life to 14.2 hours in murine models .
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